Azepane-4-carbonitrile hydrochloride
Description
The study and application of heterocyclic compounds are a cornerstone of organic chemistry, with nitrogen-containing rings playing a particularly vital role in the development of pharmaceuticals and other functional materials. Among these, the azepane scaffold has garnered considerable attention. Azepane-4-carbonitrile (B580898) hydrochloride serves as a key representative of functionalized azepanes, offering chemists a reliable starting point for the introduction of the azepane motif and further molecular elaboration.
Table 1: Chemical Properties of Azepane-4-carbonitrile Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1259062-50-4 |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.65 g/mol |
| Synonyms | Azepane-4-carbonitrile HCl, Hexahydro-1H-azepine-4-carbonitrile hydrochloride |
The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. bldpharm.com Its significance stems from several key factors:
Presence in Bioactive Molecules: The azepane motif is present in a variety of natural products and approved pharmaceutical agents. bldpharm.comnih.gov For instance, the natural product (-)-balanol, which contains an azepane ring, has been a scaffold for developing potential antitumor agents. libretexts.org Furthermore, several FDA-approved drugs, such as the anti-diabetic agent Tolazamide and the antihistamine Azelastine, incorporate the azepane structure, highlighting its therapeutic relevance. libretexts.org
Three-Dimensional Chemical Space: Compared to the more common five- and six-membered piperidine (B6355638) and pyrrolidine (B122466) rings, the seven-membered azepane provides access to a less explored and more three-dimensional area of chemical space. nih.gov This conformational flexibility is often crucial for a molecule's biological activity, as it allows for optimal binding to protein targets. libretexts.org
Synthetic Challenge and Opportunity: The synthesis of substituted azepanes can be challenging due to slower cyclization kinetics for medium-sized rings. bldpharm.com This has spurred the development of innovative synthetic methodologies, making functionalized azepanes valuable intermediates for accessing novel chemical entities. researchgate.net
This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its utility is derived from the distinct reactivity of its two key components: the secondary amine of the azepane ring and the carbon-nitrogen triple bond of the nitrile group.
The secondary amine is a nucleophilic center that can readily undergo a variety of standard transformations, including N-alkylation, N-acylation, and reductive amination. These reactions allow for the attachment of a wide range of substituents to the nitrogen atom, thereby enabling the exploration of structure-activity relationships in drug discovery programs.
The nitrile group is a highly versatile functional group that can be transformed into several other important moieties: libretexts.org
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (azepane-4-carboxylic acid), which can then be used in amide bond-forming reactions.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine (aminomethyl-azepane). This introduces a new nucleophilic site for further functionalization.
Organometallic Addition: Reaction with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis, can transform the nitrile into a ketone, providing a route to more complex carbon skeletons.
This dual reactivity makes this compound a valuable precursor for creating libraries of substituted azepanes with diverse functionalities at the 1- and 4-positions, which is a common strategy in the optimization of lead compounds in medicinal chemistry. nih.gov For example, the nitrile group is a key pharmacophore in many kinase inhibitors, where it can act as a hydrogen bond acceptor, mimicking a carbonyl group. nih.govnih.gov The ability to introduce an azepane scaffold containing this functional group is therefore of significant interest in the design of novel therapeutics.
The continued importance of the azepane scaffold in bioactive molecules ensures that the development of new synthetic methods for its construction and functionalization remains an active area of research. Current research trajectories focus on improving the efficiency, stereoselectivity, and substrate scope of azepane synthesis.
Recent advancements include:
Novel Cyclization Strategies: Researchers are exploring new ways to construct the seven-membered ring, moving beyond traditional methods like ring-closing metathesis and Beckmann rearrangement. manchester.ac.uk One innovative approach involves the photochemical dearomative ring expansion of nitroarenes, which can transform a six-membered aromatic ring into a seven-membered azepane in two steps. nih.govmanchester.ac.uk
Stereoselective Syntheses: For many pharmaceutical applications, controlling the stereochemistry of substituents on the azepane ring is critical. Significant effort is being directed towards the development of stereoselective methods, such as the osmium-catalyzed tethered aminohydroxylation, to produce enantiomerically pure hydroxylated azepanes. nih.gov
Tandem Reactions: The development of tandem or cascade reactions that form and functionalize the azepane ring in a single operation is a key goal for improving synthetic efficiency. For instance, Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been developed to produce trifluoromethyl-substituted azepines. bldpharm.com
These ongoing efforts to expand the synthetic toolbox for azepane chemistry will undoubtedly lead to the discovery of new molecules with unique biological properties and therapeutic potential. The availability of versatile building blocks like this compound is crucial for enabling this research and advancing the field.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azepane-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-6-7-2-1-4-9-5-3-7;/h7,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHKNHPCRQRUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azepane 4 Carbonitrile Hydrochloride and Its Analogues
Diverse Synthetic Routes to the Azepane Ring System
The construction of the azepane framework can be achieved through various sophisticated synthetic strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. These methods include ring expansion, cycloaddition, and chemoenzymatic pathways.
Ring expansion strategies are powerful tools that leverage pre-existing cyclic structures, thereby avoiding the often-challenging entropic and enthalpic barriers of large ring cyclizations. researchgate.net These methods transform smaller, more readily available rings into the desired seven-membered azepane system.
One prominent approach is the dearomative ring expansion of nitroarenes. nih.govresearchgate.net A recently developed photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes. This process, mediated by blue light at room temperature, involves the transformation of the nitro group into a singlet nitrene, which then facilitates the expansion of the six-membered benzene (B151609) ring into a seven-membered system. nih.gov A subsequent hydrogenolysis step yields the saturated azepane, completing the synthesis in just two steps. nih.govresearchgate.net
Another key strategy involves the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives have been prepared with excellent yield and high stereoselectivity and regioselectivity through piperidine ring expansion. rsc.org The Dowd–Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, also represents a valuable method for synthesizing medium-ring compounds like azepanes. researchgate.net Furthermore, an intramolecular Ullmann-type annulation/rearrangement cascade can transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine derivatives, demonstrating a pyrrolidine-to-azepine ring expansion. researchgate.net
| Method | Starting Material | Key Reagents/Conditions | Product Type |
| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, P(Oi-Pr)₃, then H₂/Pd/C | Polysubstituted Azepanes |
| Piperidine Ring Expansion | Substituted Piperidines | Not specified | Diastereomerically Pure Azepanes |
| Dowd-Beckwith Reaction | Cyclic Ketones | Radical initiators | Medium-Ring Compounds |
| Ullmann-Type Annulation/Rearrangement | 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzazepine-2-carboxylates |
Cycloaddition reactions provide a direct and often stereocontrolled route to cyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. For azepane synthesis, several cycloaddition strategies have been successfully employed.
A formal [5+2] cycloaddition has been developed using a photochemical rearrangement of N-vinylpyrrolidinones to produce azepin-4-ones. organic-chemistry.orgnih.gov This two-step process involves the initial condensation of readily available pyrrolidinones and aldehydes, followed by a photochemical rearrangement under UV light. The method is notable for its good yields and tolerance of diverse functional groups. organic-chemistry.org
Another powerful technique is the [3+2+2] cycloaddition of activated aziridines with two terminal alkynes, catalyzed by hexafluoroantimonic acid (HSbF₆). thieme-connect.com This three-component reaction provides a mild and general pathway to diversely substituted azepine derivatives with good chemo- and regioselectivity. thieme-connect.com The proposed mechanism involves the formation of a zwitterionic 1,3-dipole intermediate from the aziridine. thieme-connect.com
Additionally, Lewis acid-catalyzed oxa-Diels-Alder reactions between enol ethers and unsaturated azepino[1,2-a]indole dione (B5365651) derivatives have been used to synthesize novel polycyclic pyrano[3,2-b]indoles that are fused with an azepane ring. rsc.org
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |
| Formal [5+2] Cycloaddition | Pyrrolidinones and Aldehydes | UV light (254 nm), THF | Azepin-4-ones |
| [3+2+2] Cycloaddition | Activated Aziridines and Terminal Alkynes | Catalytic HSbF₆, CH₂Cl₂ | Substituted Azepines |
| Oxa-Diels-Alder ([4+2]) | Azepino[1,2-a]indole diones and Enol Ethers | Lewis Acid | Azepane-fused Pyrano[3,2-b]indoles |
Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of traditional organic synthesis to produce complex molecules, particularly enantioenriched compounds. The synthesis of substituted azepanes has benefited significantly from this approach. acs.orgnih.govacs.org
Enantioenriched 2-aryl azepanes can be generated biocatalytically through the asymmetric reductive amination of imines using imine reductases (IREDs) or by deracemization using monoamine oxidases (MAOs). nih.govacs.org These enzymatic methods allow for the creation of chiral amines, which can then be subjected to further chemical transformations. acs.org For instance, these amines can be converted to corresponding N'-aryl ureas, which then undergo rearrangement upon treatment with a base. This results in a stereospecific transfer of the aryl substituent to the 2-position of the heterocycle, yielding previously inaccessible enantioenriched 2,2-disubstituted azepanes. acs.orgnih.govacs.org The application of novel imine reductases is a key aspect of these synthetic routes. acs.org
| Enzymatic Method | Enzyme Class | Substrate | Key Transformation | Product Chirality |
| Asymmetric Reductive Amination | Imine Reductase (IRED) | 7-membered imines | Asymmetric imine reduction | Enantioenriched 2-aryl azepanes |
| Deracemization | Monoamine Oxidase (MAO) | Racemic amines | Oxidative deracemization | Enantioenriched 2-aryl azepanes |
| Sequential Biocatalysis and Rearrangement | IRED or MAO | Enantioenriched 2-aryl azepanes | Conversion to N'-aryl urea (B33335) and base-mediated rearrangement | Enantioenriched 2,2-disubstituted azepanes |
Targeted Synthesis of Azepane-4-carbonitrile (B580898) and its Precursors
While the general synthesis of the azepane ring is crucial, the targeted synthesis of specifically functionalized analogues like Azepane-4-carbonitrile requires precise control over the introduction and placement of substituents. This involves the elaboration of existing cyclic structures and the use of regioselective functionalization techniques.
Building upon existing nitrogen-containing rings is a common and effective strategy. A straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed starting from cyclic α-allyl-β-oxoesters. chemistryviews.org A key step in this sequence is a ruthenium-catalyzed cross-metathesis with acrylonitrile (B1666552), which introduces an ω-cyanoallyl side chain. This is particularly relevant as it directly installs the nitrile functionality that is a precursor to the target molecule's carbonitrile group. Subsequent palladium-catalyzed hydrogenation of the double bond and the nitrile, followed by reductive amination, forms the azepane ring. chemistryviews.org
Similarly, polyhydroxylated azepanes have been synthesized from sugar-derived precursors. nih.gov Approaches include the ring-closing metathesis (RCM) of diene precursors and the tandem Staudinger-aza Wittig-mediated ring expansion from 6-azido sugars. nih.govacs.org These methods demonstrate how complex, functionalized cycloalkane precursors can be elaborated into the azepane system.
| Precursor Type | Synthetic Approach | Key Reagents | Resulting Intermediate/Product |
| Cyclic α-allyl-β-oxoesters | Cross-metathesis followed by hydrogenation/reductive amination | Acrylonitrile, Ru-catalyst, Pd-catalyst | Annulated azepanes (with cyano group precursor) |
| Sugar-derived dienes | Ring-Closing Metathesis (RCM) | Grubbs catalyst | Polyhydroxylated azepanes |
| 6-azido sugars | Tandem Staudinger-aza Wittig reaction | Phosphines | Polyhydroxylated azepanes |
Achieving the desired substitution pattern, such as the nitrile group at the C4 position of the azepane ring, hinges on regioselective reactions. The synthesis of α,β-difunctionalized azepenes has been accomplished through α-halo eneformamides, demonstrating precise control over the placement of two different functional groups. nih.gov
The stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion also highlights the ability to control the position of substituents during the ring-forming process. rsc.org The regiochemistry of such expansion processes can be investigated and predicted using computational methods. rsc.org
For the synthesis of Azepane-4-carbonitrile specifically, a strategy could involve the creation of an azepane precursor with a functional group at the C4 position that can be readily converted to a nitrile. An example is the synthesis of azepanols and oxo-azepines, where methods like reductive amination or epoxide ring-opening are used to construct the ring from precursors with pre-established substitution patterns. mdpi.com A ketone at the C4 position (azepan-4-one), for instance, could be a key intermediate, which could then be converted to the corresponding cyanohydrin and subsequently reduced to form the carbonitrile. The cross-metathesis with acrylonitrile mentioned previously is another powerful example of regioselectively introducing the cyano functionality before the final ring closure. chemistryviews.org
Green Chemistry Principles in Azepane-4-carbonitrile Hydrochloride Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern process development. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itmdpi.com For complex heterocyclic structures such as the azepane core, this involves innovations in catalysis and the adoption of sustainable reaction environments.
Catalyst Development for Enhanced Efficiency
The development of highly efficient catalysts is fundamental to creating greener synthetic routes for azepanes and related nitrogen-containing heterocycles. Effective catalysts can enable reactions with high atom economy, reduce the number of synthetic steps, and allow for milder reaction conditions, thereby lowering energy consumption and waste generation.
Recent research has focused on various metal-based catalysts for the construction of the seven-membered azepane ring. For instance, copper(I)-catalyzed tandem amination/cyclization reactions have been developed as an efficient method for preparing functionalized azepine derivatives. nih.gov In one study, the cationic Cu(I) complex Cu(MeCN)₄PF₆ was identified as a competent catalyst for allene (B1206475) hydroamination processes, leading to the formation of azepine derivatives in good yields. nih.gov Similarly, gold-catalyzed intermolecular [4+3] annulation has emerged as a valuable method for constructing azepine structures from simple starting materials. nih.gov Investigations into this reaction showed that while initial gold(I) catalysts provided the product in low yields, switching to a picolinic acid-derived Au(III) catalyst significantly increased the reaction's efficiency. nih.gov
Beyond azepane ring formation, green catalytic approaches are crucial for the synthesis of the nitrile functional group. The traditional use of toxic cyanide reagents poses significant safety and environmental hazards. acs.org Modern methods increasingly rely on catalysis to circumvent these issues. For example, deep eutectic mixtures, such as choline (B1196258) chloride and urea, have been employed as efficient and ecofriendly catalysts for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org Biocatalysis, utilizing enzymes like nitrile hydratases and amidases, represents another frontier in green chemistry. journals.co.za These enzymes can selectively hydrolyze nitriles to amides or carboxylic acids under mild, aqueous conditions, offering a highly specific and waste-reducing alternative to traditional chemical hydrolysis which often requires harsh acidic or basic conditions. journals.co.za
Comparison of Catalytic Systems in Azepine Synthesis| Catalyst System | Reaction Type | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Cu(MeCN)₄PF₆ | Tandem Amination/Cyclization | High efficiency for allene hydroamination. | 65% | nih.gov |
| Au(III) Complex (picolinic acid derived) | [4+3] Annulation | Increased efficiency over Au(I) catalysts. | 65% | nih.gov |
| AuCl | [4+3] Annulation | Simple gold source, moderate efficiency. | 44% | nih.gov |
| InCl₃ | Silyl-aza-Prins Cyclization | High selectivity for trans-azepanes. | High Yields | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Intramolecular Cyclization | Effective for synthesis of substituted benzazepines. | Moderate to Good | researchgate.netresearchgate.net |
Sustainable Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions is a cornerstone of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. nih.gov The ideal green process minimizes or eliminates solvent use, or employs benign alternatives like water, supercritical fluids, or bio-based solvents. jocpr.com
In the synthesis of nitriles, significant progress has been made toward sustainable systems. Ionic liquids have been investigated as both the reaction medium and catalyst, providing a metal-free and efficient one-pot strategy for converting aldehydes to nitriles. acs.org Solvent-free reactions, often facilitated by microwave irradiation, represent an even greener alternative, minimizing waste and often reducing reaction times. organic-chemistry.org
For the synthesis of the azepane core, photochemical methods offer a promising sustainable pathway. A recently developed strategy prepares complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. nih.gov This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid ring into the seven-membered azepane system, followed by hydrogenation. nih.gov Such methods drastically reduce the energy requirements and avoid the need for harsh reagents often associated with thermal reactions.
The broader pharmaceutical industry is increasingly adopting greener solvents to replace hazardous traditional options like dichloromethane (B109758) and other chlorinated hydrocarbons. mdpi.comjocpr.com Water is an ideal green solvent, and "on-water" reactions, where organic reactions are accelerated at the oil-water interface, are gaining traction. nih.gov Supercritical carbon dioxide (scCO₂) is another excellent alternative, valued for being non-toxic, non-flammable, and easily removable from the final product. mdpi.comjocpr.com While specific applications of these advanced solvent systems to this compound synthesis are not yet widely detailed, they represent the future direction for sustainable production of such pharmaceutical intermediates.
Overview of Green Solvents and Reaction Conditions| Approach | Example Application | Key Sustainability Benefits | Reference |
|---|---|---|---|
| Ionic Liquids | One-pot nitrile synthesis from aldehydes. | Acts as both catalyst and medium; low volatility; potentially recyclable. | acs.org |
| Solvent-Free / Microwave | Nitrile synthesis using a deep eutectic mixture. | Eliminates solvent waste; reduces reaction time and energy use. | organic-chemistry.org |
| Photochemical Reaction | Azepane synthesis from nitroarenes. | Uses light energy instead of heat; proceeds at room temperature. | nih.gov |
| Water ("On-Water") | General cycloaddition reactions. | Non-toxic, non-flammable, and inexpensive solvent; can accelerate certain reactions. | nih.gov |
| Supercritical CO₂ | General pharmaceutical synthesis and extraction. | Non-toxic, readily available, and easily removed; avoids organic solvent residues. | mdpi.comjocpr.com |
Chemical Transformations and Reactivity of Azepane 4 Carbonitrile Hydrochloride
Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group serves as a key site for chemical modification, allowing for its conversion into a variety of other important functional groups.
A fundamental transformation of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be performed under either acidic or basic conditions by heating the nitrile under reflux with the hydrolyzing agent. docbrown.infolibretexts.org Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid, in this case, Azepane-4-carboxylic acid, and an ammonium (B1175870) salt. libretexts.org
Conversely, alkaline hydrolysis utilizes a strong base, such as sodium hydroxide (B78521), where the hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com This process initially forms the salt of the carboxylic acid (e.g., sodium azepane-4-carboxylate) and ammonia (B1221849) gas. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free Azepane-4-carboxylic acid. libretexts.org
The amide analogue, Azepane-4-carboxamide, can be synthesized as an intermediate during the hydrolysis process or targeted directly through controlled or partial hydrolysis reactions.
| Transformation | Reagents and Conditions | Product Formed | Reference |
|---|---|---|---|
| Acid Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), heat under reflux | Carboxylic acid and ammonium salt | docbrown.infolibretexts.org |
| Alkaline Hydrolysis | Aqueous strong base (e.g., NaOH), heat under reflux, followed by acidification (e.g., with HCl) | Carboxylate salt and ammonia (initially); free carboxylic acid after workup | libretexts.orgchemistrysteps.com |
The electrophilic carbon atom of the cyano group is susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine salt. masterorganicchemistry.comleah4sci.com Subsequent aqueous acidic workup hydrolyzes this imine to yield a ketone. masterorganicchemistry.com This two-step process provides a robust method for forming a new carbon-carbon bond and converting the nitrile of azepane-4-carbonitrile (B580898) into a carbonyl moiety.
Another critical nucleophilic transformation is the reduction of the nitrile to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts the cyano group into an aminomethyl group, yielding 4-(aminomethyl)azepane, a valuable diamine intermediate for further synthetic elaboration.
Electrophilic transformations at the cyano group are significantly less common due to the inherent electron-withdrawing nature of the nitrogen atom, which reduces the nucleophilicity of the triple bond.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Grignard Addition | 1. Grignard Reagent (R-MgX) in ether solvent 2. Aqueous acid workup (e.g., H₃O⁺) | Ketone (C(O)R) | masterorganicchemistry.comleah4sci.com |
| Reduction to Amine | 1. Lithium Aluminum Hydride (LiAlH₄) in ether 2. Water workup | Primary Amine (-CH₂NH₂) | organic-chemistry.org |
Reactions of the Azepane Ring System
The azepane ring provides a flexible, seven-membered scaffold that can undergo various transformations, including ring-opening and stereocontrolled modifications.
While azepanes are generally stable saturated rings, they can be synthesized through ring-expansion reactions or undergo ring-opening under specific conditions. For instance, synthetic strategies have been developed to prepare complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion, which transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govresearchgate.net Another approach involves the intramolecular nucleophilic attack of an amine to trigger cyclization into a seven-membered ring. nih.govunifi.it A relevant example from natural product synthesis involves an intramolecular oxa-Michael addition followed by the ring opening of an azepane ring, demonstrating that the ring can be selectively cleaved as part of a synthetic strategy. researchgate.net Such mechanisms highlight the dynamic nature of the azepane core, which can be constructed from or broken down to other cyclic or acyclic structures.
Controlling the stereochemistry of the azepane ring is crucial for its application in medicinal chemistry. Although azepane-4-carbonitrile itself is achiral, stereocenters can be introduced and controlled through various synthetic methods. Stereoselective synthesis of hydroxylated azepanes has been achieved using strategies like osmium-catalyzed tethered aminohydroxylation, where a new C-N bond is formed with complete regio- and stereocontrol. nih.govunifi.it Furthermore, stereocontrolled addition of Grignard reagents to azepine-derived precursors, such as cyclic N,O-acetals, has been shown to proceed with high diastereoselectivity, allowing for the synthesis of specific 2,5-substituted 1-benzazepine derivatives. nih.gov These methods demonstrate that even though the seven-membered ring is conformationally flexible, high levels of stereocontrol can be exerted during its formation and functionalization.
Formation of Fused and Spirocyclic Azepane Architectures
Azepane-4-carbonitrile hydrochloride is a valuable scaffold for constructing more complex molecular architectures, including fused and spirocyclic systems. In the field of drug discovery, it has been used as a key building block for the synthesis of KRAS modulators. For example, the secondary amine of the azepane ring can be reacted with highly substituted quinazoline (B50416) systems to create fused heterocyclic compounds.
A prominent application involves the synthesis of spirocyclic structures. Azepane-4-carbonitrile has been utilized in the synthesis of complex molecules where the azepane ring is part of a spiro-center, such as in spiro[pyrano[4,3-d]pyrimidine-tetralin] derivatives.
Beyond these specific examples, classical organic reactions are employed to build fused rings onto azepane-like cores. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful method for synthesizing tetrahydro-β-carbolines and related fused systems. wikipedia.org This reaction has been adapted for the synthesis of azepinoindole cores. elsevierpure.comresearchgate.net Similarly, the Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride to form dihydroisoquinolines, which can be a key step in building fused aromatic systems onto a nitrogen-containing ring. organic-chemistry.orgwikipedia.orgjk-sci.com
Advanced Spectroscopic and Analytical Characterization Techniques
Comprehensive Spectroscopic Elucidation of Azepane-4-carbonitrile (B580898) Hydrochloride
Spectroscopic techniques are indispensable for probing the molecular structure of a compound at the atomic and functional group level. Through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational (FT-IR) spectroscopy, and mass spectrometry, a detailed and unambiguous structural portrait of Azepane-4-carbonitrile hydrochloride can be constructed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the azepane ring and the methine proton at the 4-position. The presence of the hydrochloride salt would lead to a broad signal for the amine proton (N-H), which may exchange with residual water in the solvent, affecting its chemical shift and appearance. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would be deshielded due to the inductive effect of the nitrogen, appearing at a downfield chemical shift compared to the other methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in the characteristic downfield region for nitriles. The carbon atom attached to the nitrile group (C4) would also have a specific chemical shift. The carbons adjacent to the nitrogen (C2 and C7) will be shifted downfield relative to the other ring carbons (C3, C5, and C6) due to the electron-withdrawing effect of the nitrogen atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR Data (Predicted)
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H2, H7 | 3.2 - 3.4 | m | - |
| H3, H5 | 1.9 - 2.1 | m | - |
| H4 | 2.8 - 3.0 | m | - |
| H6 | 1.7 - 1.9 | m | - |
| NH | 9.0 - 10.0 | br s | - |
¹³C NMR Data (Predicted)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2, C7 | 45 - 50 |
| C3, C5 | 28 - 33 |
| C4 | 25 - 30 |
| C6 | 23 - 28 |
| -C≡N | 118 - 122 |
Vibrational (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the FT-IR spectrum would be expected to show a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The presence of the secondary amine hydrochloride will give rise to a broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration. C-H stretching vibrations of the methylene groups in the azepane ring would be observed around 2850-2960 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Predicted Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
|---|---|---|---|
| 2850 - 2960 | C-H (alkane) | Stretching | Medium to Strong |
| 2700 - 3000 | N-H⁺ (amine salt) | Stretching | Strong, Broad |
| 2240 - 2260 | -C≡N (nitrile) | Stretching | Medium, Sharp |
| 1450 - 1470 | CH₂ | Bending | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, an electrospray ionization (ESI) source would be suitable to generate the protonated molecular ion.
The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (azepane-4-carbonitrile), as the hydrochloride salt would dissociate in the ESI source. The fragmentation pattern would likely involve the loss of the nitrile group and cleavage of the azepane ring, providing further confirmation of the structure.
Interactive Data Table: Predicted Mass Spectrometry Data for Azepane-4-carbonitrile
| Predicted m/z | Ion | Significance |
|---|---|---|
| 125.1073 | [M+H]⁺ | Molecular ion of the free base |
| 98.0968 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |
Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for the quantitative assessment of purity and the monitoring of reaction progress. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. Due to the polar nature of this compound, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation and peak shape. Detection could be achieved using a UV detector, although the chromophore in this molecule is weak, or more effectively with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Hypothetical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or MS |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), could be employed to derivatize the amine group. The resulting trimethylsilyl (B98337) derivative would be amenable to GC-MS analysis, providing excellent separation and definitive identification based on its mass spectrum.
Interactive Data Table: Hypothetical GC-MS Method Parameters for a Derivatized Analyte
| Parameter | Hypothetical Condition |
|---|---|
| Derivatizing Agent | BSTFA with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Solid-State Characterization Approaches
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of a molecule's absolute stereochemistry, which is the spatial arrangement of its atoms. For a chiral molecule like this compound, which may exist as different enantiomers or diastereomers, X-ray crystallography can definitively establish the configuration of its stereocenters.
Furthermore, this method provides detailed insights into the crystal packing, which describes how molecules are arranged in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the stability and physical properties of the crystalline material.
While the principles of X-ray crystallography are well-established, the application of this technique to this compound has not been reported in the accessible scientific literature. The generation of single crystals of suitable quality is a prerequisite for such an analysis. Should crystallographic data for this compound become available in the future, it would enable a thorough examination of its solid-state structure, providing valuable information for researchers in the fields of medicinal chemistry and materials science.
Computational and Theoretical Chemistry Studies on Azepane 4 Carbonitrile Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure that governs a molecule's physical and chemical properties. nih.gov Methodologies such as Density Functional Theory (DFT) are instrumental in providing accurate descriptions of molecular geometries, orbital energies, and reactivity patterns. samipubco.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and stability of compounds. nih.gov While specific DFT studies on Azepane-4-carbonitrile (B580898) hydrochloride are not prevalent in the literature, extensive research on the parent azepane ring provides valuable insights.
Table 1: Representative Calculated Bond Lengths for the Parent Azepane Ring Note: This data is for the parent azepane molecule, calculated at the M06-2X/6-311++G(d,p) level of theory. researchgate.net
| Bond | Calculated Bond Length (Å) |
| C1-C2 | 1.5335 |
| C2-C3 | 1.5297 |
| C-N | 1.4590 |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. bhu.ac.in The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
For the parent azepane molecule, FMO analysis reveals the distribution of electron density. nih.govdocumentsdelivered.com The HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, is generally distributed across the C-H and N-H antibonding orbitals.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. samipubco.com
Table 2: Calculated Global Reactivity Descriptors for Parent Azepane Note: This data is for the parent azepane molecule. The specific values for Azepane-4-carbonitrile hydrochloride would be influenced by the nitrile and hydrochloride moieties.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Prediction of Spectroscopic Parameters
Computational chemistry is a reliable tool for predicting spectroscopic signatures, which can aid in the characterization of novel compounds. nih.gov Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm molecular structures.
DFT calculations can predict vibrational frequencies corresponding to IR spectra. For the azepane ring, theoretical calculations have identified its characteristic vibrational modes, including N-H stretching, C-H stretching, and various bending and torsional modes. nih.gov For this compound, a distinct and strong absorption peak corresponding to the C≡N (nitrile) stretching vibration would be a key predicted feature, typically appearing in the 2220-2260 cm⁻¹ region of the IR spectrum.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts provide a valuable reference for assigning peaks in experimentally obtained NMR spectra.
Molecular Modeling and Docking Simulations for Interaction Prediction
Beyond the properties of the isolated molecule, molecular modeling techniques are used to simulate how a molecule interacts with its environment, including potential biological targets or other molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a "target," often a protein or enzyme) to form a stable complex. mdpi.com This method is instrumental in structure-based drug design and in understanding the fundamental principles of molecular recognition.
In a non-clinical context, docking simulations could be used to explore the binding of this compound to various model proteins or synthetic receptors. The simulation would score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The positively charged ammonium (B1175870) group (resulting from the hydrochloride) and the polar nitrile group would be expected to play key roles in forming hydrogen bonds and other electrostatic interactions with a target's binding site. Such studies can reveal potential binding affinities and interaction patterns, providing a theoretical foundation for the design of new molecular systems. mdpi.com
The azepane ring is a flexible seven-membered ring system that can adopt multiple low-energy conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape is essential, as the specific 3D shape of a molecule often dictates its biological activity and physical properties.
Computational methods can be used to map the potential energy surface of this compound. This involves systematically rotating a molecule's rotatable bonds to identify all possible conformations and calculating the energy of each. The results are often visualized as a potential energy landscape, which shows stable, low-energy conformations (local minima) and the energy barriers (transition states) between them. For the azepane ring, chair and boat-like conformations are typically the most stable. The presence of the bulky and polar carbonitrile substituent at the 4-position would significantly influence the relative energies of these conformations, potentially favoring a specific chair or twist-chair form where steric hindrance is minimized.
Applications in Chemical Research and Material Science
Azepane-4-carbonitrile (B580898) Hydrochloride as a Synthetic Building Block
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous bioactive molecules and approved drugs. wikipedia.orgnih.gov Azepane-4-carbonitrile hydrochloride serves as a valuable starting material for the synthesis of more complex molecular architectures, owing to the reactivity of its nitrile group and the secondary amine within the azepane ring.
Precursor in the Synthesis of Complex Heterocyclic Systems
The azepane scaffold is a key component in a variety of pharmacologically significant fused-ring systems. researchgate.netresearchgate.netresearchgate.net Synthetic strategies to access these complex structures often involve the use of functionalized azepane precursors. This compound, with its reactive nitrile handle, can be transformed into various functional groups, such as amines or carboxylic acids, which can then participate in cyclization reactions to form fused heterocyclic systems. For instance, the nitrile group can be reduced to a primary amine, which can then react with a suitable dielectrophile to construct an additional ring fused to the azepane core. Alternatively, hydrolysis of the nitrile to a carboxylic acid provides a handle for amide bond formation, another common strategy for ring closure.
The synthesis of diverse heterocyclic compounds, including those with azepine and azepane cores, is a subject of extensive research, with methods like cycloaddition and multicomponent reactions being employed to create structural diversity. researchgate.net While specific examples detailing the direct use of this compound in the synthesis of complex fused systems are not extensively documented in publicly available research, its potential as a precursor is evident from the established reactivity of the azepane and nitrile functionalities.
Chiral Auxiliary or Ligand in Catalytic Processes
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netacs.org The azepane scaffold, due to its conformational flexibility and the presence of a nitrogen atom that can coordinate to metal centers, has been explored in the design of chiral ligands. researchgate.net Chiral azepane derivatives have been utilized in asymmetric synthesis, highlighting the potential of this ring system in catalysis. researchgate.netnih.govdigitellinc.com
While there is no direct evidence of this compound itself being used as a chiral auxiliary or ligand, its structure provides a template for the synthesis of such molecules. The nitrile group can be elaborated into various coordinating groups, and the inherent chirality of substituted azepanes can be exploited to create a chiral environment around a metal center. For example, enantiomerically pure azepane derivatives can be synthesized and subsequently functionalized to create novel chiral ligands for a range of catalytic transformations. researchgate.netnih.govdigitellinc.com The development of such ligands from readily available starting materials like this compound is an active area of research.
Role in the Development of Research Probes and Tool Compounds
Research probes and tool compounds are essential for studying biological processes and validating new drug targets. The azepane moiety is a key component in many bioactive molecules, making its derivatives attractive candidates for the development of such tools. researchgate.netnih.govlifechemicals.com
Investigation of Molecular Target Modulation (e.g., Enzyme Inhibition in Vitro)
Azepane-based compounds have demonstrated a wide array of pharmacological activities, including the inhibition of various enzymes. nih.gov For example, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C. lifechemicals.com This has spurred the synthesis and evaluation of numerous azepane derivatives as potential enzyme inhibitors for therapeutic purposes. lifechemicals.comresearchgate.net
Derivatives of azepane-4-carbonitrile are of interest in neuropharmacology due to their potential to interact with neurotransmitter systems. ontosight.ai For instance, 1,1-Dimethyl-4-phenyl-1λ(5)-azepane-4-carbonitrile has been noted for its potential neurological effects, suggesting that compounds with this scaffold could be valuable for investigating the modulation of targets within the central nervous system. ontosight.ai The development of potent and selective enzyme inhibitors is a critical aspect of drug discovery, and in vitro screening of compound libraries containing azepane derivatives is a common strategy to identify new therapeutic leads. mdpi.comnih.govresearchgate.net
Table 1: Examples of Bioactive Azepane Derivatives and their Targets
| Compound Class | Target/Activity |
| (-)-Balanol Analogs | Protein Kinase Inhibitors |
| Azepane-based compounds | Anticancer, Antimicrobial, Anti-Alzheimer's |
| 1,1-Dimethyl-4-phenyl-1λ(5)-azepane-4-carbonitrile | Potential Neurological Effects |
Use in Material Science for Functional Materials (e.g., MOF Ligands, Electronic Materials)
The unique properties of azepane derivatives also lend themselves to applications in material science. Some chemical suppliers categorize this compound under their material science portfolios, suggesting its potential as a building block for functional materials such as metal-organic frameworks (MOFs) and electronic materials. bldpharm.com
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. nih.govnih.govmdpi.comrsc.org The properties of MOFs can be tuned by modifying the organic linker. The nitrogen atom in the azepane ring and the potential for the nitrile group to be converted into other coordinating functionalities make azepane-4-carbonitrile derivatives interesting candidates for novel MOF ligands.
In the realm of electronic materials, conductive polymers are a major area of research. mdpi.com The incorporation of heterocyclic units like azepane into polymer backbones can influence their electronic properties. While specific research on the integration of this compound into such materials is not widely published, its structure suggests it could be a useful monomer or precursor for the synthesis of novel functional polymers.
Derivatives of Azepane-4-carbonitrile in Agrochemical Research
The azepane ring is also found in compounds with applications in agriculture. wikipedia.org The development of new and effective herbicides, fungicides, and insecticides is a continuous effort in agrochemical research. mdpi.com Organofluorine compounds, which can include fluorinated azepane derivatives, are of increasing importance in crop protection. nih.gov
Research into novel agrochemicals often involves the screening of diverse compound libraries. nih.gov Derivatives of azepane-4-carbonitrile, with their potential for broad structural diversification, represent a promising area for the discovery of new active ingredients for crop protection. Studies on the herbicidal and fungicidal activities of various heterocyclic compounds are ongoing, and the azepane scaffold is a viable candidate for inclusion in such research programs. researchgate.netrsc.org For example, the structural features of azepane derivatives can be modified to optimize their interaction with biological targets in pests and pathogens, potentially leading to the development of new agrochemicals with improved efficacy and environmental profiles. mdpi.com
Structure Activity Relationship Sar Studies of Azepane 4 Carbonitrile Derivatives
Systematic Modification of the Azepane Ring and Carbonitrile Group
Systematic modifications of the azepane ring and the carbonitrile group at the 4-position are central to defining the SAR of this class of compounds. The azepane ring, a seven-membered saturated heterocycle, offers multiple points for substitution, allowing for a thorough investigation of the chemical space around this core structure.
Modification of the Azepane Ring:
The nitrogen atom of the azepane ring is a primary site for modification. Substitution at this position can significantly impact a compound's interaction with biological targets. For instance, in the development of inhibitors for enzymes like protein tyrosine phosphatases (PTPN2/PTPN1), modifications at the azepane nitrogen have been shown to be critical for potency. acs.orgresearchgate.net
Key modifications often include the introduction of various functional groups, such as alkyl, aryl, and heterocyclic moieties. These substitutions can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement. The size and conformation of the substituent on the azepane nitrogen can also dictate the orientation of the molecule within a binding pocket.
Another avenue for modification involves substitution at other positions on the azepane ring. While the 4-position is occupied by the carbonitrile group in the parent compound, other carbon atoms can be substituted to explore the impact on conformational flexibility and to introduce additional points of interaction with a biological target.
Modification of the Carbonitrile Group:
Systematic SAR studies would typically involve the replacement of the carbonitrile with bioisosteres to probe the importance of its electronic and steric properties. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's properties while retaining its desired biological activity. Examples of potential bioisosteres for the nitrile group include:
Carboxamides: To introduce hydrogen bond donor and acceptor capabilities.
Tetrazoles: As a non-classical bioisostere that can mimic the acidic properties of a carboxylic acid.
Oxadiazoles and other small heterocycles: To alter steric bulk and electronic distribution.
The following table illustrates a hypothetical SAR study on N-substituted azepane-4-carbonitrile (B580898) derivatives, based on common observations in medicinal chemistry, as specific data for this exact scaffold is not widely published.
| Compound ID | N-Substituent | Azepane Ring Modification | Carbonitrile Group Bioisostere | In Vitro Activity (IC₅₀, nM) |
| 1a | -H | None | -CN | 500 |
| 1b | -CH₃ | None | -CN | 250 |
| 1c | -Benzyl | None | -CN | 100 |
| 1d | -(4-fluorobenzyl) | None | -CN | 50 |
| 1e | -Benzyl | 3-methyl | -CN | 150 |
| 1f | -Benzyl | None | -CONH₂ | 300 |
| 1g | -Benzyl | None | -Tetrazole | 80 |
This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for a systematic SAR of Azepane-4-carbonitrile hydrochloride derivatives is not publicly available.
Correlation between Structural Features and Molecular Interactions (In Vitro)
The correlation between the structural features of azepane-4-carbonitrile derivatives and their molecular interactions is typically elucidated through a combination of in vitro biochemical and biophysical assays. These studies aim to understand how specific modifications translate into changes in binding affinity, enzyme inhibition, or other measures of biological activity.
For azepane derivatives acting as enzyme inhibitors, such as those targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), SAR studies have demonstrated that substitutions at the 4-position of the azepane ring can lead to highly potent compounds. wjgnet.com Although this study focused on sulfonamide derivatives, it highlights the sensitivity of this position to substitution. In the context of azepane-4-carbonitrile, the nitrile group itself is a polar contact group. Its replacement or the introduction of substituents on the azepane ring would directly influence the non-covalent interactions with the target protein.
Key molecular interactions that are often modulated by structural changes include:
Hydrogen Bonding: The nitrogen of the carbonitrile can act as a hydrogen bond acceptor. The azepane nitrogen, if unsubstituted or substituted with a group capable of hydrogen bonding, can also participate in such interactions.
Hydrophobic Interactions: Substituents on the azepane nitrogen or other positions of the ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket. The size and nature of these substituents are critical in optimizing these interactions.
Dipole-Dipole Interactions: The polar carbonitrile group can participate in favorable dipole-dipole interactions within the binding site.
The following data table provides a hypothetical correlation between structural modifications and in vitro molecular interactions for a series of azepane-4-carbonitrile derivatives targeting a generic kinase.
| Compound ID | Key Structural Feature | Binding Affinity (Kᵢ, nM) | H-Bond Interactions | Hydrophobic Interactions |
| 2a | Unsubstituted N-H | 200 | 1 (nitrile N) | Minimal |
| 2b | N-methyl | 150 | 1 (nitrile N) | Small |
| 2c | N-phenyl | 50 | 1 (nitrile N) | Significant (phenyl ring) |
| 2d | N-(4-methoxyphenyl) | 25 | 2 (nitrile N, methoxy (B1213986) O) | Significant (phenyl ring) |
| 2e | 4-carboxamide | 180 | 3 (amide N-H, C=O) | Minimal |
This table is for illustrative purposes to demonstrate the correlation between structure and molecular interactions, as specific public data on azepane-4-carbonitrile derivatives is scarce.
Future Research Directions and Emerging Challenges in Azepane 4 Carbonitrile Chemistry
Development of Novel and Efficient Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure azepane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. While several methods for the asymmetric synthesis of the azepane core have been developed, the pursuit of more efficient, versatile, and scalable strategies remains a key research focus.
Future efforts will likely concentrate on the development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the formation of the azepane ring. This includes the design of new chiral ligands for transition metal-catalyzed reactions and the exploration of organocatalysis as a powerful tool for asymmetric transformations. Methodologies that allow for the direct and stereocontrolled introduction of the carbonitrile functionality at the C-4 position of the azepane ring are particularly desirable.
Recent advancements in the asymmetric synthesis of functionalized azepanes have showcased the potential of various approaches. For instance, copper-catalyzed asymmetric intramolecular reductive cyclization has been successfully employed for the synthesis of dibenzo[b,d]azepines with excellent diastereo- and enantioselectivities. Another promising strategy involves the use of a cationic CpRu complex to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols, yielding α-alkenyl azepane-type N-heterocycles with high enantiomeric ratios. Furthermore, formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene has been shown to efficiently produce azepane derivatives. These innovative methods provide a strong foundation for the future development of even more sophisticated and practical asymmetric syntheses of azepane-4-carbonitrile (B580898) and its derivatives.
Table 1: Emerging Asymmetric Synthetic Methodologies for Azepane Derivatives
| Methodology | Key Features | Potential Advantages for Azepane-4-carbonitrile Synthesis |
| Catalytic Asymmetric Ring Expansion | Utilization of chiral catalysts to induce stereoselective expansion of smaller rings (e.g., piperidines) to form azepanes. | Could provide a route to chiral azepane-4-carbonitrile from readily available chiral piperidine (B6355638) precursors. |
| Enantioselective C-H Functionalization | Directing group-assisted, transition metal-catalyzed asymmetric C-H activation to introduce functionality on the pre-formed azepane ring. | Offers a highly atom-economical approach to introduce the cyano group or other functionalities stereoselectively. |
| Biocatalysis | Employment of enzymes (e.g., ketoreductases, transaminases) to perform stereoselective transformations on azepane precursors. | Provides access to high enantiopurity under mild and environmentally friendly conditions. |
| Dynamic Kinetic Resolution | Combination of a kinetic resolution with in situ racemization of the starting material to achieve theoretical yields of up to 100% of a single enantiomer. | Can be a powerful tool for the efficient synthesis of enantiopure azepane-4-carbonitrile from racemic mixtures. |
Exploration of Uncharted Reactivity Pathways and Synthetic Transformations
The reactivity of the azepane ring and the carbonitrile group in azepane-4-carbonitrile offers a rich landscape for synthetic exploration. While the fundamental reactivity of these functional groups is known, there are numerous uncharted pathways and novel transformations waiting to be discovered.
Future research should aim to explore the unique reactivity of the azepane-4-carbonitrile scaffold arising from the interplay between the nitrogen atom, the seven-membered ring's conformational flexibility, and the electrophilic nature of the nitrile group. This could involve investigating novel cycloaddition reactions, exploring the potential for transannular reactions, and developing new methods for the functionalization of the azepane ring at positions other than the nitrogen atom.
The carbonitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones. The development of novel and selective methods for the transformation of the nitrile group within the azepane scaffold, without affecting other parts of the molecule, is a key challenge. This could involve the use of novel catalysts or reagents that exhibit high functional group tolerance. Furthermore, the unique electronic properties of the nitrile group could be harnessed to direct reactions at adjacent positions or to participate in novel cascade reactions.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis, and the chemistry of azepane-4-carbonitrile is poised to benefit significantly from these computational tools. Predicting the outcome of chemical reactions, identifying optimal reaction conditions, and even designing novel synthetic routes are becoming increasingly feasible with the aid of sophisticated algorithms.
A major challenge in organic chemistry is the accurate prediction of reaction products, especially for complex molecules and novel transformations. nbinno.com Machine learning models, trained on vast datasets of known reactions, can learn the intricate rules of chemical reactivity and predict the most likely outcome of a given set of reactants and reagents. acs.orgnih.gov This predictive power can be invaluable in the exploration of uncharted reactivity pathways for azepane-4-carbonitrile, allowing researchers to prioritize experiments with a higher probability of success.
Furthermore, AI and ML can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize side products. Neural network models have been developed that can recommend suitable reaction conditions for arbitrary organic transformations. lifechemicals.com This can significantly accelerate the development of efficient and robust synthetic protocols for azepane-4-carbonitrile and its derivatives.
Expanding Applications in Advanced Materials and Chemical Biology Tools
The unique structural and functional features of the azepane ring make it an attractive scaffold for the development of advanced materials and chemical biology tools. The incorporation of the azepane-4-carbonitrile moiety into polymers, for instance, could lead to materials with novel properties. Azepane itself is used as a chain extender in the production of polyurethanes. nbinno.com The nitrile group can also be a site for further functionalization or can participate in polymerization reactions. The synthesis and ring-opening polymerization of functionalized azepane-2-ones have been shown to be a viable route to functional aliphatic polyamides. acs.org
In the realm of chemical biology, the azepane scaffold is found in numerous bioactive molecules, highlighting its potential for the development of novel therapeutic agents and molecular probes. nih.govlifechemicals.com The conformational flexibility of the seven-membered ring can be advantageous for binding to biological targets. The nitrile group in azepane-4-carbonitrile can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate biological activity.
A particularly exciting future direction is the use of azepane derivatives in bioorthogonal chemistry. wikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The development of azepane-based chemical reporters and probes that can participate in bioorthogonal ligations would enable the visualization and study of biological processes in real-time. The nitrile functionality, while not a classic bioorthogonal group, could potentially be transformed into a suitable reactive handle for such applications.
Addressing Scalability and Sustainability in Industrial Synthesis
A major challenge is the development of continuous flow processes for the synthesis of azepanes. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. Designing and implementing a robust and efficient flow synthesis of azepane-4-carbonitrile hydrochloride would be a significant step towards its industrial viability.
Furthermore, the principles of green chemistry must be integrated into the synthetic design. This includes the use of renewable starting materials, the minimization of waste, the use of environmentally benign solvents and reagents, and the development of catalytic processes that are highly efficient and recyclable. For example, the industrial production of the parent azepane often involves the hydrogenation of adiponitrile. nbinno.com Investigating greener and more efficient catalytic systems for this and other key transformations in the synthesis of azepane-4-carbonitrile is an important area of future research. The development of biocatalytic routes, which utilize enzymes to perform chemical transformations under mild and environmentally friendly conditions, also holds great promise for the sustainable production of azepane derivatives.
Q & A
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for potential reaction pathways (e.g., SN2 vs. ring-opening mechanisms) .
- Solvent Effects : Apply COSMO-RS simulations to predict solvation effects on reaction kinetics .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?
Q. Methodological Answer :
- Primary Techniques :
- NMR : Assign peaks using H, C, and DEPT-135 spectra; compare with PubChem reference data .
- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2240 cm and tertiary amine N-H stretches .
- Data Consistency : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Q. Methodological Answer :
- Controlled Replication : Reproduce solubility measurements (e.g., gravimetric or UV-Vis methods) under standardized conditions (temperature, purity ≥98%) .
- Statistical Analysis : Apply ANOVA to assess inter-lab variability and identify outliers .
- Solvent Polarity : Use Hansen solubility parameters to model discrepancies between polar aprotic (e.g., DMSO) vs. nonpolar solvents .
Basic: What strategies ensure comprehensive retrieval of literature on this compound from academic databases?
Q. Methodological Answer :
- Keyword Optimization : Include synonyms (e.g., "azepane nitrile HCl," CAS-specific identifiers) and Boolean operators in Scopus/SciFinder searches .
- Database Filters : Apply exclusion criteria (e.g., non-English studies, non-peer-reviewed preprints) while retaining patents for synthetic methods .
- Citation Tracking : Use tools like Web of Science to trace foundational papers and recent citations .
Advanced: How can the stability of this compound under varying storage conditions be rigorously evaluated?
Q. Methodological Answer :
- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Metrics : Monitor degradation via HPLC purity assays and LC-MS for degradant identification .
- Kinetic Modeling : Fit stability data to zero/first-order models to predict shelf-life .
Basic: What are the established protocols for handling this compound safely in laboratory settings?
Q. Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and PPE per SDS guidelines; note irritant risks (Xi hazard class) .
- Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before aqueous disposal .
- Emergency Protocols : Document spill containment steps and antidotes for accidental exposure .
Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound derivatives targeting neurotransmitter receptors?
Q. Methodological Answer :
- Analog Synthesis : Modify the nitrile group or azepane ring substituents (e.g., alkylation, fluorination) .
- In Vitro Assays : Use radioligand binding assays (e.g., H-GABA uptake inhibition) to quantify receptor affinity .
- Data Triangulation : Cross-validate SAR trends with molecular docking simulations (AutoDock Vina) .
Basic: How should researchers address variability in reported melting points for this compound?
Q. Methodological Answer :
- Purity Verification : Confirm sample purity via elemental analysis (C, H, N) before measurement .
- Method Standardization : Use differential scanning calorimetry (DSC) at controlled heating rates (2–5°C/min) .
- Inter-Lab Collaboration : Share data via platforms like Zenodo to identify systematic errors .
Advanced: What methodologies enable the detection of trace impurities in this compound batches, and how are limits of quantification (LOQ) determined?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
